2-(o-Tolyl)propanenitrile
Overview
Description
2-(o-Tolyl)propanenitrile, also known as 2-(2-methylphenyl)propanenitrile, is an organic compound with the chemical formula C10H11N. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is widely used in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Nitriles
are organic compounds that contain a cyano functional group (-C≡N) attached to a carbon atom . The cyano group is polar, which means it can participate in various chemical reactions . Here’s a general overview of how nitriles like “2-(o-Tolyl)propanenitrile” might interact in a biological system:
Target of Action
Nitriles don’t have a specific biological target. Instead, their reactivity is based on the cyano group, which can undergo transformations into other functional groups .
Mode of Action
Nitriles can react with water (hydrolysis) under acidic or basic conditions to form carboxylic acids and ammonia . They can also be reduced to primary amines .
Biochemical Pathways
The products of nitrile reactions, such as carboxylic acids and amines, are involved in numerous biochemical pathways. For example, carboxylic acids can participate in the citric acid cycle , while amines can be involved in the synthesis of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(o-Tolyl)propanenitrile can be synthesized from 2-methylbenzyl cyanide and iodomethane. The reaction typically involves the nucleophilic substitution of the cyanide ion on the alkyl halide . Another method involves the dehydration of primary amides using dehydrating agents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to maximize yield and purity. The compound is typically stored in a sealed, dry environment at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-(o-Tolyl)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by either dilute acid or dilute alkali, followed by acidification to yield carboxylic acids.
Reduction: Reduction of this compound using lithium aluminum hydride results in the formation of primary amines.
Nucleophilic Addition: The compound can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute acid (e.g., hydrochloric acid) or dilute alkali (e.g., sodium hydroxide) followed by acidification.
Reduction: Lithium aluminum hydride in anhydrous ether.
Nucleophilic Addition: Grignard reagents (e.g., methylmagnesium bromide) in anhydrous ether.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Scientific Research Applications
2-(o-Tolyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Similar structure but lacks the methyl group on the benzene ring.
Propanenitrile: Lacks the aromatic ring structure.
2-Methylbenzonitrile: Similar structure but lacks the propyl group.
Uniqueness
2-(o-Tolyl)propanenitrile is unique due to the presence of both the aromatic ring and the propyl group, which confer specific chemical properties and reactivity. This combination allows for diverse applications and reactions that are not possible with simpler nitriles or aromatic compounds .
Properties
IUPAC Name |
2-(2-methylphenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVECYRYHGLZMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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